molecular formula C19H20ClN3O2 B2826290 1-Benzyl-3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1-methylurea CAS No. 891107-96-3

1-Benzyl-3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1-methylurea

Cat. No.: B2826290
CAS No.: 891107-96-3
M. Wt: 357.84
InChI Key: XLPLPTKXXDGEPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1-methylurea is a urea derivative featuring a pyrrolidinone core substituted with a 4-chlorophenyl group and a benzyl-methylurea moiety.

Properties

IUPAC Name

1-benzyl-3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1-methylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O2/c1-22(12-14-5-3-2-4-6-14)19(25)21-16-11-18(24)23(13-16)17-9-7-15(20)8-10-17/h2-10,16H,11-13H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLPLPTKXXDGEPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Benzyl-3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1-methylurea is a synthetic organic compound characterized by its unique structural features, including a urea moiety and a pyrrolidinyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including enzyme inhibition and antibacterial properties. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C19H20ClN3O2C_{19}H_{20}ClN_{3}O_{2} with a molecular weight of approximately 357.8 g/mol. The presence of the pyrrolidinyl urea moiety is significant as it imparts distinct chemical and biological properties compared to other similar compounds.

The mechanism of action involves the compound's interaction with specific molecular targets, potentially modulating enzyme activities or receptor functions. Preliminary studies suggest that it may bind to enzymes or receptors, leading to various biological effects, although detailed investigations are necessary to elucidate the exact pathways involved .

Antibacterial Activity

Research indicates that compounds related to this compound exhibit significant antibacterial properties. For instance, compounds containing similar moieties have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes, notably acetylcholinesterase (AChE) and urease. In studies on related compounds, strong inhibitory activities were observed, with some derivatives achieving low IC50 values, indicating potent enzyme inhibition .

Compound IC50 Value (µM) Enzyme Target
Compound A2.14 ± 0.003Acetylcholinesterase
Compound B0.63 ± 0.001Urease

Case Studies

A study synthesized a series of compounds including those with the pyrrolidinyl urea structure and assessed their biological activities through various assays. The results indicated that several derivatives exhibited strong enzyme inhibition and antibacterial activity, suggesting that modifications in the structure could enhance therapeutic efficacy .

Pharmacological Implications

The pharmacological behavior of this compound is closely related to its structural features. The presence of the chlorophenyl group may enhance its interaction with biological targets, contributing to its potential as a therapeutic agent in treating bacterial infections or neurological disorders through AChE inhibition .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares key structural motifs with halogenated aryl derivatives, such as the 4-chlorophenyl group in (C1) and (C2) (, Fig 3.1). These enone analogs exhibit cytotoxic activity, likely due to the electron-withdrawing chlorine atom enhancing electrophilicity and interactions with biological targets .

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Bioactivity Notes
Target Urea Derivative Pyrrolidinone-urea 4-Chlorophenyl, Benzyl-methyl Not reported (hypothesized)
(C1) (E)-1-(4-chlorophenyl)-3-p-tolylprop-2-en-1-on Enone 4-Chlorophenyl, p-Tolyl Cytotoxic (tested)
(C2) (E)-1-(4-chlorophenyl)-3-(4-tolylphenyl)prop-2-en-1-on Enone 4-Chlorophenyl, 4-Tolylphenyl Cytotoxic (tested)
Spectroscopic and Computational Insights
  • NMR Profiles: The 4-chlorophenyl group in (C1) and (C2) (, Fig 3.1) generates distinct aromatic proton signals (δ 7.4–7.8 ppm), which would likely mirror those in the urea derivative. The urea NH protons (if present) would appear downfield (~δ 8–10 ppm), distinguishing it from enones.
  • Electron Density Analysis: Tools like Multiwfn () could quantify electron localization differences between the urea and enone cores. For example, the urea’s carbonyl groups may exhibit higher electron density due to resonance stabilization compared to enones, affecting reactivity .
Crystallographic and Topological Analysis

Software such as SHELX () is critical for resolving crystal structures of similar compounds.

Hypothetical Pharmacological Comparison

Based on ’s findings, the 4-chlorophenyl group in the target compound may enhance cytotoxicity akin to (C1) and (C2). For instance, urea derivatives often exhibit improved solubility over enones, which may translate to better pharmacokinetics.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.